molecular formula C15H12F4O3 B11560967 2-(2,2,3,3-Tetrafluorocyclobutyl)-3a',4',7',7a'-tetrahydrospiro[cyclopropane-1,8'-[2]oxa[4,7]methano[2]benzofuran]-1',3'-dione

2-(2,2,3,3-Tetrafluorocyclobutyl)-3a',4',7',7a'-tetrahydrospiro[cyclopropane-1,8'-[2]oxa[4,7]methano[2]benzofuran]-1',3'-dione

Cat. No.: B11560967
M. Wt: 316.25 g/mol
InChI Key: WILPAPVUDZVAGG-UHFFFAOYSA-N
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Description

2-(2,2,3,3-Tetrafluorocyclobutyl)-3a’,4’,7’,7a’-tetrahydrospiro[cyclopropane-1,8’-2oxa[4,7]methano2benzofuran]-1’,3’-dione is a complex organic compound characterized by its unique spirocyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,2,3,3-Tetrafluorocyclobutyl)-3a’,4’,7’,7a’-tetrahydrospiro[cyclopropane-1,8’-2oxa[4,7]methano2benzofuran]-1’,3’-dione typically involves multiple steps. One common approach is the cycloaddition reaction, where a donor-acceptor cyclopropane reacts with a suitable partner under specific conditions. For example, a Brønsted acid-catalyzed domino ring-opening cyclization transformation can be employed .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, likely due to its specialized applications and the complexity of its synthesis. large-scale synthesis would require optimization of reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-(2,2,3,3-Tetrafluorocyclobutyl)-3a’,4’,7’,7a’-tetrahydrospiro[cyclopropane-1,8’-2oxa[4,7]methano2benzofuran]-1’,3’-dione can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The specific conditions depend on the desired transformation and the functional groups present in the molecule.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or carboxylic acid, while reduction could produce an alcohol.

Scientific Research Applications

2-(2,2,3,3-Tetrafluorocyclobutyl)-3a’,4’,7’,7a’-tetrahydrospiro[cyclopropane-1,8’-2oxa[4,7]methano2benzofuran]-1’,3’-dione has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: Its unique structure makes it a candidate for studying molecular interactions and biological pathways.

    Industry: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(2,2,3,3-Tetrafluorocyclobutyl)-3a’,4’,7’,7a’-tetrahydrospiro[cyclopropane-1,8’-2oxa[4,7]methano2benzofuran]-1’,3’-dione involves its interaction with specific molecular targets. These interactions can modulate various biological pathways, leading to its observed effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 2-(2,2,3,3-Tetrafluorocyclobutyl)-3a’,4’,7’,7a’-tetrahydrospiro[cyclopropane-1,8’-2oxa[4,7]methano2benzofuran]-1’,3’-dione apart is its spirocyclic structure, which imparts unique chemical and physical properties. This makes it valuable for specific applications where such properties are desired.

Properties

Molecular Formula

C15H12F4O3

Molecular Weight

316.25 g/mol

IUPAC Name

2'-(2,2,3,3-tetrafluorocyclobutyl)spiro[4-oxatricyclo[5.2.1.02,6]dec-8-ene-10,1'-cyclopropane]-3,5-dione

InChI

InChI=1S/C15H12F4O3/c16-14(17)4-8(15(14,18)19)7-3-13(7)5-1-2-6(13)10-9(5)11(20)22-12(10)21/h1-2,5-10H,3-4H2

InChI Key

WILPAPVUDZVAGG-UHFFFAOYSA-N

Canonical SMILES

C1C(C12C3C=CC2C4C3C(=O)OC4=O)C5CC(C5(F)F)(F)F

Origin of Product

United States

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